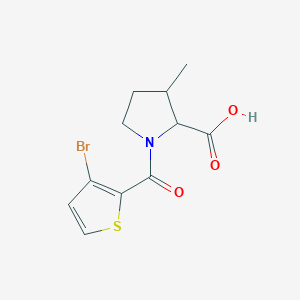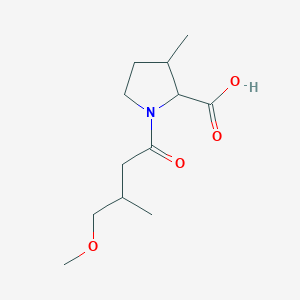![molecular formula C13H16FNO4 B6628100 2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid](/img/structure/B6628100.png)
2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid is an organic compound that features a fluoro-substituted benzoyl group and a methoxy group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-fluoro-4-methoxybenzoic acid and butanoic acid.
Formation of Intermediate: The 2-fluoro-4-methoxybenzoic acid is first converted into its corresponding acid chloride using reagents such as thionyl chloride or oxalyl chloride.
Amidation: The acid chloride is then reacted with methylamine to form the intermediate this compound.
Final Product: The intermediate is then subjected to hydrolysis under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The fluoro and methoxy groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2-Fluoro-4-methoxybenzoic acid
- 3-Fluoro-4-methoxybenzoic acid
- 2-Fluoro-4-methylbenzoic acid
Uniqueness
2-[(2-Fluoro-4-methoxybenzoyl)-methylamino]butanoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications.
Properties
IUPAC Name |
2-[(2-fluoro-4-methoxybenzoyl)-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-4-11(13(17)18)15(2)12(16)9-6-5-8(19-3)7-10(9)14/h5-7,11H,4H2,1-3H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEKJXOCSDKAGLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)N(C)C(=O)C1=C(C=C(C=C1)OC)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[2-(Hydroxymethyl)-3-methylpyrrolidin-1-yl]-4-oxobutanoic acid](/img/structure/B6628023.png)


![2-[(3-Ethyl-1-methylpyrazole-4-carbonyl)amino]-2-methylpropanoic acid](/img/structure/B6628051.png)
![3-[1-(3-Ethyl-1-methylpyrazole-4-carbonyl)piperidin-3-yl]propanoic acid](/img/structure/B6628058.png)
![N-[2-(3-cyanophenoxy)phenyl]acetamide](/img/structure/B6628063.png)
![4-Bromo-3-nitro-1-(1-oxaspiro[4.5]decan-2-ylmethyl)pyrazole](/img/structure/B6628080.png)


![4-[[Methyl-[(5-methylpyridin-3-yl)methyl]amino]methyl]benzoic acid](/img/structure/B6628095.png)
![2-chloro-N-[2-(2-methoxyethyl)phenyl]acetamide](/img/structure/B6628116.png)

